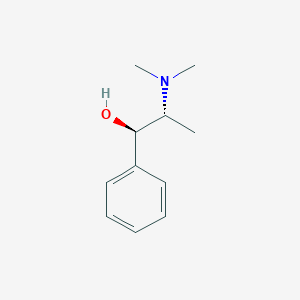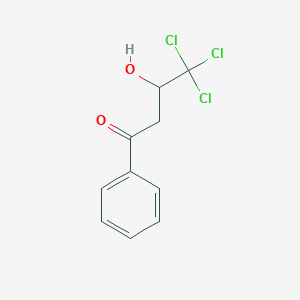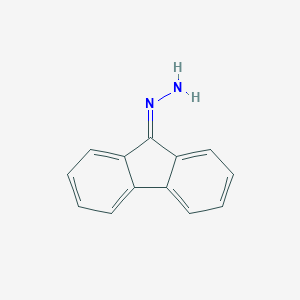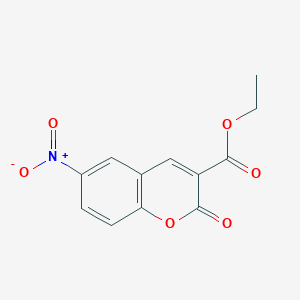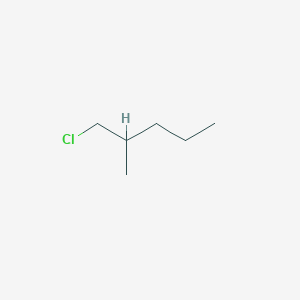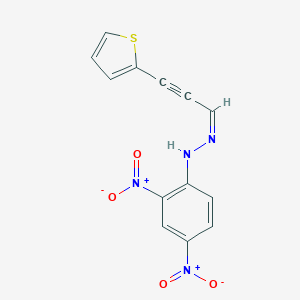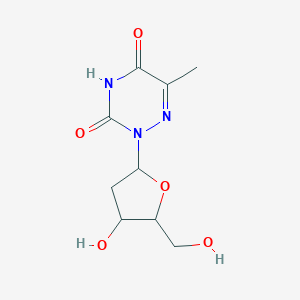
6-Azathymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Azathymidine is a synthetic nucleoside analogue that has gained significant attention in the scientific community due to its potential applications in medical research. It is a modified version of thymidine, a nucleoside that plays a crucial role in the DNA replication process. 6-Azathymidine has been found to exhibit antiviral and anticancer properties, making it a promising candidate for the development of novel therapeutic agents.
Aplicaciones Científicas De Investigación
Antiviral Properties
6-Azathymidine has been studied for its antiviral properties, particularly against various strains of herpes simplex virus (HSV) and other viruses. In a study, 5,6-Dihydro-5-azathymidine (DHAdT), a related compound, demonstrated protective effects against HSV type 1 in mice and reduced HSV-1 titers in spinal cords and brains (Renis & Eidson, 1979). Another study highlighted that DHAdT inhibited herpes simplex virus type 1 (HSV-1) more effectively than HSV-2 in cell cultures, and also suppressed plaque formation by varicella-zoster virus (Renis, 1978).
Inhibition of Nucleic Acid Biosynthesis
6-Azathymidine has been investigated for its role in inhibiting nucleic acid biosynthesis. It was found to inhibit the utilization of radioactive thymidine for DNA synthesis in Ehrlich ascites tumor cells, affecting both DNA-thymine and DNA-adenine biosynthesis (Prusoff, 1959).
Application in Antisense Oligodeoxynucleotides
Research has been conducted on incorporating 6-Azathymidine into oligodeoxynucleotides (ODNs). These ODNs with 6-Azathymidine showed enhanced stability in serum and maintained hybridization properties similar to unmodified ODNs, indicating potential applications in genetic and molecular biology research (Sanghvi et al., 1993).
Propiedades
Número CAS |
13410-30-5 |
|---|---|
Nombre del producto |
6-Azathymidine |
Fórmula molecular |
C9H13N3O5 |
Peso molecular |
243.22 g/mol |
Nombre IUPAC |
2-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C9H13N3O5/c1-4-8(15)10-9(16)12(11-4)7-2-5(14)6(3-13)17-7/h5-7,13-14H,2-3H2,1H3,(H,10,15,16)/t5-,6+,7+/m0/s1 |
Clave InChI |
LXHOFEUVCQUXRZ-RRKCRQDMSA-N |
SMILES isomérico |
CC1=NN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
SMILES |
CC1=NN(C(=O)NC1=O)C2CC(C(O2)CO)O |
SMILES canónico |
CC1=NN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




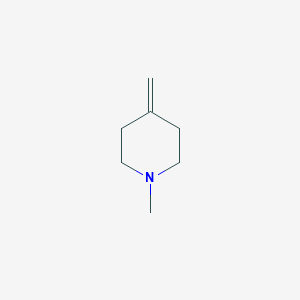
![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)-](/img/structure/B81615.png)
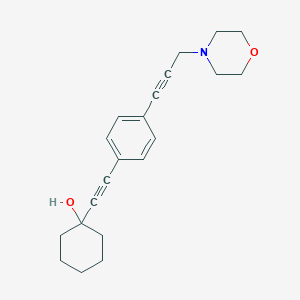
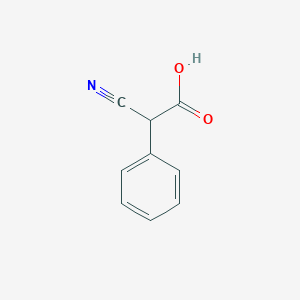
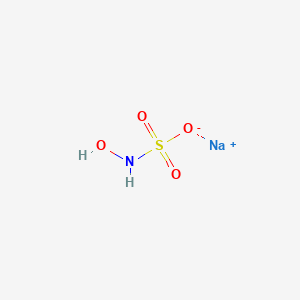
![6,9-Dihydro-5-hydroxy-2-(hydroxymethyl)-8-methyl-4H-pyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B81628.png)
